molecular formula C18H28N2O6S B556984 Tos-lys(boc)-OH CAS No. 16948-09-7

Tos-lys(boc)-OH

Cat. No.: B556984
CAS No.: 16948-09-7
M. Wt: 400.5 g/mol
InChI Key: GJXKBGKAUIMAKK-HNNXBMFYSA-N
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Description

Tos-lys(boc)-OH is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl group, an amino group, and a sulfonamido group attached to a hexanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tos-lys(boc)-OH typically involves multiple steps, starting from readily available starting materials. The process often includes the protection of functional groups, formation of key intermediates, and final deprotection to yield the target compound. Common synthetic routes may involve:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the sulfonamido intermediate: The protected amino compound is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to form the sulfonamido intermediate.

    Coupling with hexanoic acid: The sulfonamido intermediate is coupled with hexanoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Deprotection: The final step involves the removal of the Boc protecting group using an acid such as trifluoroacetic acid (TFA) to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production.

Chemical Reactions Analysis

Types of Reactions

Tos-lys(boc)-OH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Tos-lys(boc)-OH has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Tos-lys(boc)-OH involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Tos-lys(boc)-OH
  • (S)-6-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenylsulfonamido)hexanoic acid
  • (S)-6-((tert-Butoxycarbonyl)amino)-2-(4-nitrophenylsulfonamido)hexanoic acid

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

(2S)-2-[(4-methylphenyl)sulfonylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O6S/c1-13-8-10-14(11-9-13)27(24,25)20-15(16(21)22)7-5-6-12-19-17(23)26-18(2,3)4/h8-11,15,20H,5-7,12H2,1-4H3,(H,19,23)(H,21,22)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXKBGKAUIMAKK-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCCNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00388456
Record name N~6~-(tert-Butoxycarbonyl)-N~2~-(4-methylbenzene-1-sulfonyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16948-09-7
Record name N~6~-(tert-Butoxycarbonyl)-N~2~-(4-methylbenzene-1-sulfonyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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